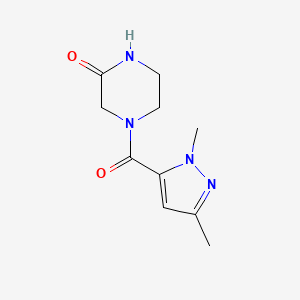

4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-2-one

Description

4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core linked to a 1,3-dimethylpyrazole moiety via a carbonyl group. This structure combines the conformational flexibility of the piperazinone ring with the aromatic and hydrogen-bonding capabilities of the pyrazole system.

Properties

Molecular Formula |

C10H14N4O2 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

4-(2,5-dimethylpyrazole-3-carbonyl)piperazin-2-one |

InChI |

InChI=1S/C10H14N4O2/c1-7-5-8(13(2)12-7)10(16)14-4-3-11-9(15)6-14/h5H,3-4,6H2,1-2H3,(H,11,15) |

InChI Key |

LKFNINMTIYYYRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)N2CCNC(=O)C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-2-one typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with piperazine. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and may require a catalyst to improve yield and reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: The major products are often carboxylic acids or ketones.

Reduction: The major products are typically alcohols or amines.

Substitution: The major products are substituted pyrazole derivatives.

Scientific Research Applications

4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and biological activities of 4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-2-one with related compounds:

Key Observations :

- Piperazinone Modifications: The target compound’s piperazin-2-one core differs from Rogaratinib’s triazine-piperazinone hybrid, which enhances FGFR binding affinity . The absence of electron-withdrawing groups (e.g., amino or methoxymethyl in Rogaratinib) may reduce the target compound’s kinase inhibition potency.

- Pyrazole vs.

- Synthetic Routes: The target compound’s synthesis likely involves pyrazole-carbonyl coupling to piperazinone, akin to reductive amination strategies used for fluorophenylmethyl-piperazine derivatives in .

Pharmacological and Computational Insights

- Rogaratinib (BAY 1163877): Exhibits nanomolar IC₅₀ values against FGFR1–4, with in vivo studies utilizing its HCl salt (BAY 1213802) for improved solubility . The target compound’s lack of charged groups may limit solubility, necessitating salt formulation for therapeutic use.

- Pyrazolo-Pyrimidine Derivatives (): Compounds like 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) highlight the role of pyrazole-pyrimidine hybrids in modulating isomerization pathways, suggesting the target compound’s stability could be influenced by substituent steric effects .

Methodological Comparisons

- Structural Characterization: X-ray crystallography using SHELXL () is critical for confirming piperazinone conformations in analogs like Rogaratinib . Similar studies on the target compound would clarify its binding modes.

Research Findings and Implications

- Synthetic Challenges : The carbonyl linkage in the target compound may introduce hydrolytic instability compared to Rogaratinib’s triazine ring, requiring formulation optimization.

- Activity Prediction : Structural similarities to Rogaratinib suggest FGFR or related kinase targets, but the absence of key pharmacophoric groups (e.g., benzothiophene) may shift selectivity toward other targets.

Biological Activity

4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-2-one is a heterocyclic compound that combines a pyrazole ring with a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding its biological activity is crucial for developing novel therapeutic agents.

| Property | Value |

|---|---|

| Molecular Formula | C14H15FN6O2 |

| Molecular Weight | 318.3063 g/mol |

| CAS Number | 2320923-18-8 |

| SMILES Notation | Fc1cnc(nc1)N1CCN(CC1=O)C(=O)c1cc(nn1C)C |

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The compound's structure allows it to engage in hydrogen bonding and π-π interactions, which can modulate enzyme activity or receptor binding, leading to various pharmacological effects.

Pharmacological Properties

Research indicates that this compound exhibits:

- Anti-inflammatory Activity : Studies have shown that derivatives of pyrazole compounds can significantly inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation. For instance, some synthesized pyrazole derivatives demonstrated IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating strong anti-inflammatory potential .

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies revealed promising results, with certain derivatives exhibiting IC50 values comparable to standard chemotherapeutics like Cisplatin .

Case Study 1: Anti-inflammatory Effects

A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties using the carrageenan-induced rat paw edema model. The most potent compounds showed significant edema inhibition percentages compared to the reference drug celecoxib .

Case Study 2: Anticancer Evaluation

In a study assessing the cytotoxicity of novel pyrazole derivatives against liver and lung carcinoma cell lines, specific compounds exhibited IC50 values of 5.35 and 8.74 μM, respectively . These results suggest that modifications in the pyrazole structure can enhance anticancer efficacy while maintaining low toxicity towards normal cells.

Comparative Analysis with Related Compounds

The structural variations in similar compounds influence their biological activities significantly. For example:

| Compound Name | COX-2 Inhibition (IC50) | Anticancer Activity (IC50) |

|---|---|---|

| This compound | 0.02 - 0.04 μM | 5.35 - 8.74 μM |

| Other Pyrazole Derivatives | Varies (higher/lower) | Varies |

This table highlights the importance of structural modifications in optimizing biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-2-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via coupling reactions between activated pyrazole carbonyl derivatives (e.g., 1,3-dimethyl-1H-pyrazole-5-carboxyl chloride) and piperazin-2-one scaffolds. For example, DBU in THF at room temperature has been used to catalyze similar acylation reactions with yields exceeding 90% .

- Key Parameters : Solvent polarity (e.g., THF vs. DMF), base selection (e.g., DBU vs. triethylamine), and reaction time (e.g., 16–24 hours) critically affect regioselectivity and purity. Column chromatography with gradients like 5% CH₃OH/CH₂Cl₂ is recommended for purification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Resolves substituent positions on the pyrazole and piperazin-2-one rings. For example, carbonyl resonances typically appear at δ 165–170 ppm .

- IR Spectroscopy : Confirms the presence of amide (C=O stretch ~1650 cm⁻¹) and pyrazole (C=N stretch ~1550 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (calculated for C₁₁H₁₅N₄O₂: 259.11 g/mol) and fragmentation patterns .

Q. How does the electronic structure of the pyrazole ring influence the compound’s reactivity?

- Mechanistic Insight : The electron-withdrawing carbonyl group at the pyrazole’s 5-position polarizes the ring, enhancing electrophilicity at the 1- and 3-positions. This facilitates nucleophilic substitution or cross-coupling reactions, as seen in analogous pyrazole derivatives .

Advanced Research Questions

Q. What strategies mitigate data contradictions in X-ray crystallographic refinement for this compound?

- Crystallographic Refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution data (<1.0 Å) to resolve disorder in flexible regions (e.g., the piperazin-2-one ring). Twinning and anisotropic displacement parameters should be modeled to address diffraction ambiguities .

- Validation Tools : R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis ensure structural accuracy .

Q. How can computational docking predict the compound’s binding affinity to biological targets like MDM2/MDM4?

- Protocol :

Ligand Preparation : Optimize 3D geometry using DFT (B3LYP/6-31G*).

Target Selection : Retrieve MDM2/MDM4 crystal structures (PDB: 4HG7, 3LBJ).

Docking Software : AutoDock Vina or Schrödinger Glide, with scoring functions validated against reference inhibitors (e.g., Nutlin-3, a piperazin-2-one derivative with IC₅₀ = 100 nM) .

- Output Metrics : Compare binding energies (ΔG) and hydrogen-bond interactions with key residues (e.g., MDM2’s Phe19 pocket) .

Q. What experimental and computational approaches resolve reaction mechanism ambiguities in its synthesis?

- Case Study : For DBU-catalyzed acylation, monitor reaction intermediates via LC-MS and perform DFT calculations (e.g., Gaussian) to model transition states. Isotopic labeling (¹⁵N-piperazin-2-one) can track nitrogen participation in bond formation .

- Contradiction Management : If experimental yields diverge from computational predictions (e.g., due to solvent effects), re-parameterize solvation models (e.g., COSMO-RS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.